3-(2,2-Difluoroethoxy)-4-methylbenzoic acid
Description
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoroethoxy group (-OCH₂CF₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene ring. This structure combines lipophilic (methyl) and electron-withdrawing (difluoroethoxy) substituents, influencing its physicochemical properties, such as acidity (pKa ~3.5–4.0) and solubility (estimated logP ~2.1).
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYGESXIUAVUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 4-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to ensure selective substitution . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 3-(2,2-Difluoroethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can produce 3-(2,2-Difluoroethoxy)-4-methylbenzyl alcohol .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid has a range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized below:
Substituent Impact Analysis :
- Electron Effects: The difluoroethoxy group (-OCH₂CF₂) is more electron-withdrawing than methoxy (-OCH₃) due to fluorine’s electronegativity, lowering the pKa of the benzoic acid (enhanced acidity) compared to non-fluorinated analogues .
- Bioactivity: Penoxsulam’s herbicidal activity highlights the role of the difluoroethoxy group in target binding, possibly inhibiting acetolactate synthase (ALS) in weeds .
Physicochemical and Toxicological Profiles
- Solubility and logP : The difluoroethoxy group reduces water solubility compared to methoxy analogues but enhances metabolic stability. For example, 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid likely has a logP ~2.1, whereas 2,4-Difluoro-3-methoxybenzoic acid (logP ~1.5) is more hydrophilic due to fewer hydrophobic substituents .
- Toxicity: Analogues like 3-({2-[(E)-(methoxyimino)(methylcarbamoyl)methyl]phenyl}methoxy)-4-methylbenzoic acid exhibit low acute toxicity (LD₅₀ >1000 mg/kg), suggesting similar safety profiles for difluoroethoxy-containing compounds .
Biological Activity
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is a benzoic acid derivative characterized by the presence of a difluoroethoxy group and a methyl substituent on the benzene ring. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is with a molecular weight of approximately 216.19 g/mol. The unique functional groups present in this compound enhance its lipophilicity and reactivity, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.19 g/mol |
| Functional Groups | Difluoroethoxy, Methyl |
The biological activity of 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is primarily attributed to its interaction with various enzymes and receptors. The difluoroethoxy group enhances binding affinity to specific molecular targets, potentially modulating their activity. This can lead to significant biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling : It may affect signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Cytotoxicity and Antiproliferative Effects
Initial investigations into the cytotoxic effects of this compound reveal that it may exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies involving human foreskin fibroblasts and cancer cell lines (such as Hep-G2) demonstrated low cytotoxicity at certain concentrations, indicating a potential therapeutic window for anticancer applications .
Proteasome and Lysosomal Pathway Modulation
The compound has been studied for its ability to enhance the activity of the proteasome and lysosomal pathways, which are crucial for protein degradation and cellular homeostasis. In vitro assays showed that it could significantly activate cathepsins B and L, enzymes involved in these pathways .
Case Studies
Several studies have evaluated the biological activity of benzoic acid derivatives:
- Study on Protein Degradation Pathways : A study investigating benzoic acid derivatives found that certain compounds significantly enhanced the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) activities in human fibroblasts .
- Antimicrobial Efficacy : Research demonstrated that similar benzoic acid derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a promising lead for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
